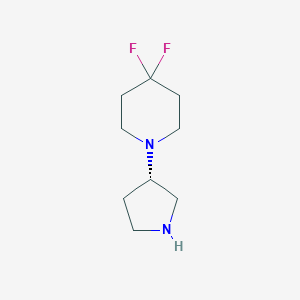
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine is a compound that features a piperidine ring substituted with a pyrrolidine moiety and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of pyrrolylpyridine using palladium on carbon (Pd/C) as a catalyst in the presence of hydrochloric acid (HCl) to achieve high yields . The reaction conditions often require elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using more cost-effective catalysts and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it feasible for large-scale applications.
化学反応の分析
Types of Reactions
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a metal catalyst can modify the compound’s structure by adding hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ gas with Pd/C or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.
科学的研究の応用
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring, commonly used in drug discovery.
Piperidine: Another analog with a six-membered ring, widely used in pharmaceuticals.
Fluorinated Derivatives: Compounds with similar fluorine substitutions, which can enhance biological activity and metabolic stability.
Uniqueness
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine is unique due to the combination of the pyrrolidine and piperidine rings with fluorine atoms, which can confer specific stereochemical and electronic properties. These features may result in enhanced binding affinity, selectivity, and stability compared to other similar compounds.
特性
分子式 |
C9H16F2N2 |
|---|---|
分子量 |
190.23 g/mol |
IUPAC名 |
4,4-difluoro-1-[(3S)-pyrrolidin-3-yl]piperidine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11)2-5-13(6-3-9)8-1-4-12-7-8/h8,12H,1-7H2/t8-/m0/s1 |
InChIキー |
ASUWQZPXJBYLJQ-QMMMGPOBSA-N |
異性体SMILES |
C1CNC[C@H]1N2CCC(CC2)(F)F |
正規SMILES |
C1CNCC1N2CCC(CC2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


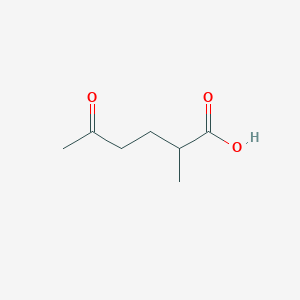


![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
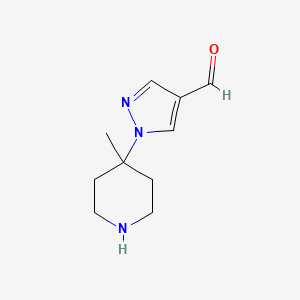
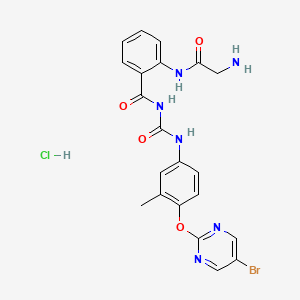

![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)

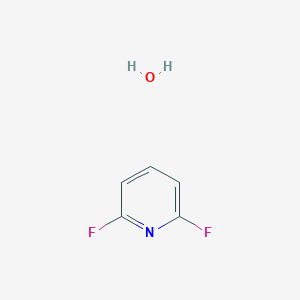

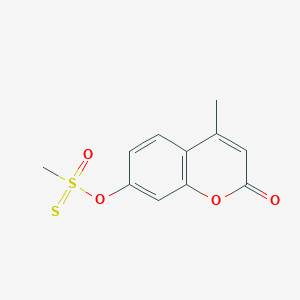

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
